

Application Note: HPLC Analysis of 3,7-Dimethylbenzofuran-4-ol

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Compound of Interest

Compound Name: 3,7-Dimethylbenzofuran-4-ol

Cat. No.: B15206584

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Abstract

This document provides a detailed protocol for the quantitative analysis of **3,7-Dimethylbenzofuran-4-ol** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on reverse-phase chromatography, a widely used technique for the separation of aromatic and phenolic compounds. This application note includes a comprehensive experimental protocol, instrument parameters, and representative quantitative data. The provided method is intended as a robust starting point for the analysis of **3,7-Dimethylbenzofuran-4-ol** in various sample matrices and may be adapted and validated for specific research and drug development applications.

Introduction

3,7-Dimethylbenzofuran-4-ol is a substituted benzofuran derivative. Benzofurans are a class of heterocyclic organic compounds found in various natural products and are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and reliable quantitative analysis of such compounds is crucial for quality control, pharmacokinetic studies, and drug discovery processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of small molecules like **3,7-Dimethylbenzofuran-4-ol**. This document outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for its analysis.

Experimental Protocol

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
- **Chromatography Column:** A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 μ m.
- **Solvents:** HPLC grade acetonitrile, methanol, and water are required. Formic acid or acetic acid (analytical grade) should be used for mobile phase modification.
- **Sample Vials:** 2 mL amber glass vials with PTFE septa.
- **Filters:** 0.45 μ m syringe filters for sample preparation.
- **Analytical Balance:** For accurate weighing of standards.
- **Volumetric Glassware:** For the preparation of standards and mobile phases.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of **3,7-Dimethylbenzofuran-4-ol**.

Parameter	Recommended Setting
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-5 min: 40% B 5-15 min: 40% to 80% B 15-20 min: 80% B 20-21 min: 80% to 40% B 21-25 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	285 nm
Injection Volume	10 µL
Run Time	25 minutes

Sample and Standard Preparation

Standard Stock Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of **3,7-Dimethylbenzofuran-4-ol** reference standard.
- Transfer the standard to a 10 mL volumetric flask.
- Dissolve the standard in methanol and make up to the mark. This is the stock solution.

Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 40% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

- Accurately weigh a known amount of the sample containing **3,7-Dimethylbenzofuran-4-ol**.

- Dissolve the sample in a suitable volume of methanol or acetonitrile.
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.

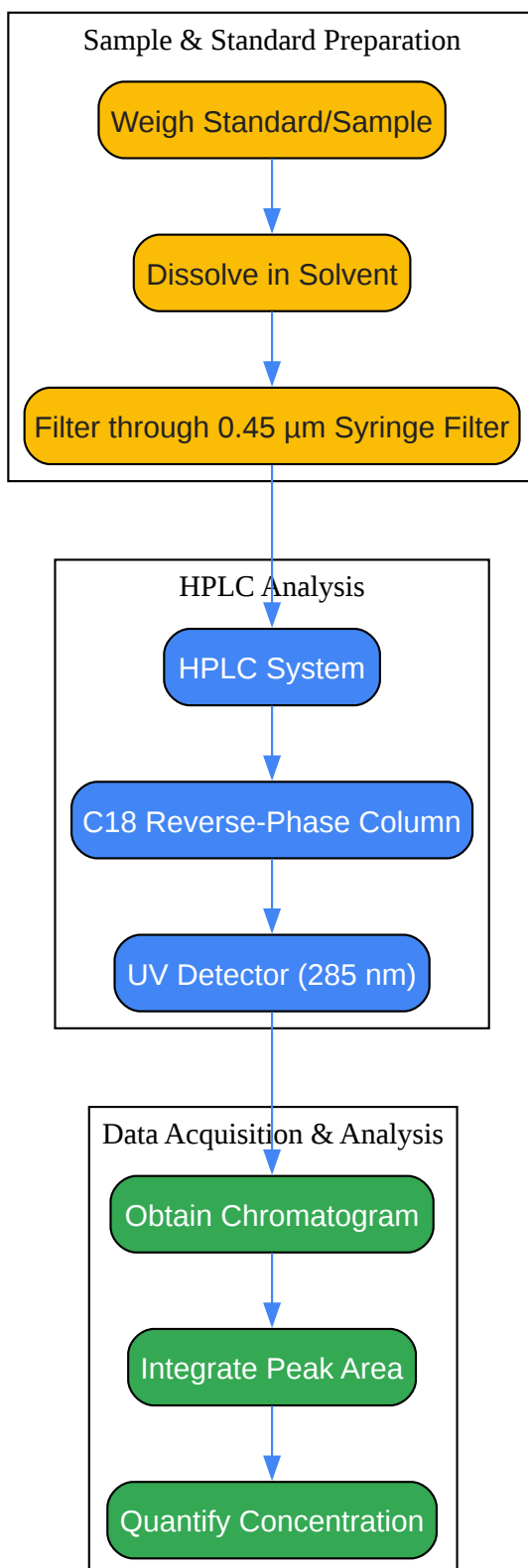
Data Presentation

The following table presents representative quantitative data that can be expected from a validated method for a similar phenolic compound. This data should be generated for **3,7-Dimethylbenzofuran-4-ol** during method validation.

Parameter	Expected Value
Retention Time (tR)	~ 12.5 min (This is an estimate and will vary)
Linearity (Correlation Coefficient, r ²)	> 0.999
Linear Range	1 - 100 µg/mL
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of **3,7-Dimethylbenzofuran-4-ol**.



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